![molecular formula C17H14N2O B12904523 Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- CAS No. 88701-57-9](/img/structure/B12904523.png)
Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone typically involves the condensation of 1H-indole-3-carbaldehyde with 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions. The process can be summarized as follows:
Condensation Reaction: The reaction between 1H-indole-3-carbaldehyde and 4-aminoacetophenone in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion.
Análisis De Reacciones Químicas
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and viral infections.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes, receptors, and proteins within cells. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.
Pathways Involved: The compound can modulate signaling pathways, such as the apoptotic pathway, leading to programmed cell death in cancer cells.
Comparación Con Compuestos Similares
1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone can be compared with other similar indole derivatives:
1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: This compound has a similar structure but includes a sulfonyl group, which may confer different biological activities.
1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Another similar compound with an ethylphenylsulfonyl group, showing distinct properties compared to the parent compound.
N’-((2-Phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: This derivative has been studied for its antimycobacterial activity, highlighting the diverse applications of indole derivatives
Propiedades
Número CAS |
88701-57-9 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[4-(1H-indol-3-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C17H14N2O/c1-12(20)13-6-8-15(9-7-13)18-10-14-11-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3 |
Clave InChI |
CFUFBQHNLVXLCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


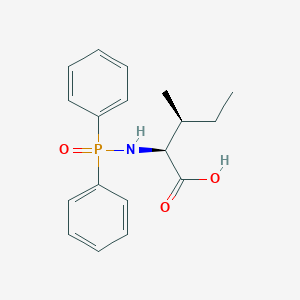
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)


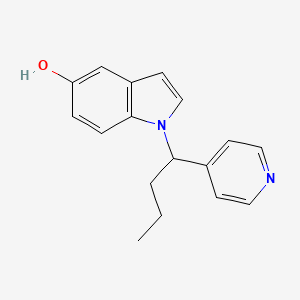
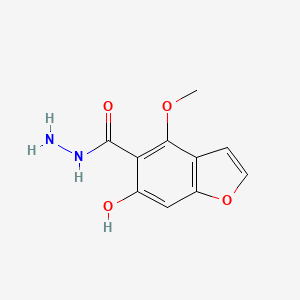
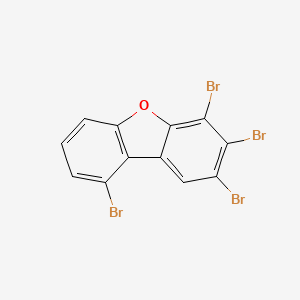
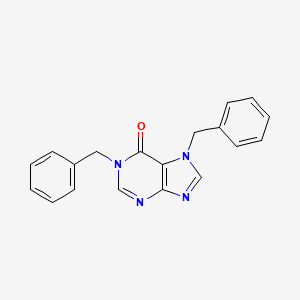
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
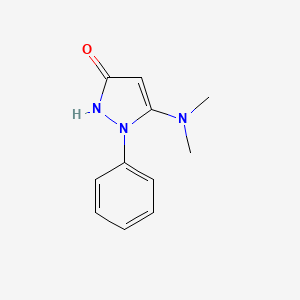
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
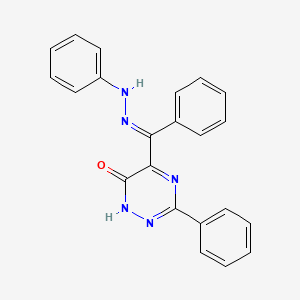
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
